molecular formula C10H8BrNO B1502844 3-Bromo-2-methoxyquinoline CAS No. 222317-29-5

3-Bromo-2-methoxyquinoline

Cat. No. B1502844
CAS RN: 222317-29-5
M. Wt: 238.08 g/mol
InChI Key: RANIWICHNFHZMY-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxyquinoline is a heterocyclic compound with a molecular weight of 238.08 . It is used as a reactant in the preparation of Bedaquiline, a potential drug in the treatment of tuberculosis . It also undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C .


Synthesis Analysis

The synthesis of 3-Bromo-2-methoxyquinoline involves several steps . The process starts with p-bromoaniline reacting with phosphorus oxychloride and N, N-dimethylformamide to generate a compound. This compound then reacts with phenylpropionyl chloride to generate N- (4-bromo-2-formylphenyl) -3-phenylacrylamide. The compound then reacts with phosphorus oxychloride to generate another compound, which finally reacts with sodium methoxide to generate 3-Bromo-2-methoxyquinoline .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methoxyquinoline has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Quinoline and its analogues have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

3-Bromo-2-methoxyquinoline is a solid at room temperature .

Scientific Research Applications

Synthetic Organic Chemistry: Catalyst Development

In synthetic organic chemistry, 3-Bromo-2-methoxyquinoline serves as a substrate for developing novel catalysts . These catalysts can facilitate various organic reactions, including coupling and cyclization processes, which are fundamental in creating complex organic molecules.

Industrial Chemistry: Material Synthesis

This compound is utilized in the industrial synthesis of materials, particularly in the creation of organic light-emitting diodes (OLEDs) and other electronic components . Its ability to act as a building block for pi-conjugated systems makes it valuable for developing materials with specific electronic properties.

Green Chemistry: Sustainable Reaction Processes

3-Bromo-2-methoxyquinoline: is involved in green chemistry practices, where it’s used in reactions that aim for cleaner and more sustainable chemical processes . This includes its use in solvent-free reactions, microwave-assisted syntheses, and other eco-friendly methodologies.

Drug Design: Pharmacophore Development

The quinoline moiety, part of the 3-Bromo-2-methoxyquinoline structure, is a common pharmacophore in drug design . It is incorporated into molecules that are designed to interact with specific biological targets, leading to the development of new therapeutic agents with potential anticancer, antiviral, and anti-inflammatory properties.

Biological Activities: Antimicrobial and Antifungal Applications

Derivatives of 3-Bromo-2-methoxyquinoline have been shown to possess a broad spectrum of biological activities, including antimicrobial and antifungal effects . This makes them valuable for further research into new treatments for infections caused by resistant strains of bacteria and fungi.

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-2-methoxyquinoline are currently unknown. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in the field of medicinal chemistry . .

Biochemical Pathways

Quinoline and its derivatives have been found to have versatile applications in synthetic organic chemistry , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound has a molecular weight of 238.08 , which may influence its bioavailability and pharmacokinetic properties.

Safety and Hazards

The safety information for 3-Bromo-2-methoxyquinoline includes hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Quinoline and its analogues have been the focus of many recent studies due to their potential biological and pharmaceutical activities . As such, 3-Bromo-2-methoxyquinoline, being a quinoline derivative, may also be a subject of future research in these areas.

properties

IUPAC Name

3-bromo-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANIWICHNFHZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672473
Record name 3-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxyquinoline

CAS RN

222317-29-5
Record name 3-Bromo-2-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222317-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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